Chloromethylmethyldiethoxysilane (CAS: 2212-10-4) is a bifunctional organosilane featuring two key reactive sites: a chloromethyl group and two hydrolyzable ethoxy groups attached to a central silicon atom. This structure allows it to act as a molecular bridge, first reacting via its ethoxy groups to form stable siloxane (Si-O-Si) bonds with inorganic substrates or other silane molecules, and then enabling further chemical transformations through its reactive chloromethyl group. Unlike trifunctional silanes which tend to form highly cross-linked networks, the di-alkoxy nature of this compound favors the formation of more linear, less densely cross-linked polysiloxane structures, offering a distinct advantage in applications requiring controlled polymer architecture and film morphology.
Substituting Chloromethylmethyldiethoxysilane with seemingly similar compounds introduces critical, process-altering variables. Using a tri-alkoxy analog like Chloromethyltriethoxysilane (CMTES) significantly accelerates hydrolysis and promotes a higher degree of cross-linking, which is undesirable in applications where linear polymer chains or controlled surface density are required. Conversely, substituting with a silane containing a longer alkyl spacer, such as (3-Chloropropyl)trimethoxysilane, alters the distance of the functional group from the substrate surface, impacting steric accessibility and the final properties of the modified material. The unique combination of a difunctional ethoxy system for controlled condensation and a short, reactive chloromethyl group makes this specific compound essential for reproducible outcomes in targeted applications.
As a di-functional alkoxysilane, Chloromethylmethyldiethoxysilane undergoes hydrolysis and condensation at a more controlled rate compared to tri-functional analogs like methyltriethoxysilane (MTES) or tetraethoxysilane (TEOS). Under acidic conditions, the condensation of di-alkoxy silanes typically favors the formation of linear or randomly branched polymers, whereas tri-alkoxy silanes are prone to rapid gelation and the formation of highly cross-linked 3D networks. This structural control is critical for creating well-defined, functional polysiloxane films and coatings where brittleness must be avoided.
| Evidence Dimension | Polymer Architecture Control |
| Target Compound Data | Forms predominantly linear or lightly-branched polysiloxane chains due to two reactive ethoxy groups. |
| Comparator Or Baseline | Tri-alkoxy silanes (e.g., Methyltriethoxysilane): Form highly cross-linked, three-dimensional networks. |
| Quantified Difference | Structural difference between linear (2D) and cross-linked (3D) polymer networks. |
| Conditions | Acid-catalyzed sol-gel hydrolysis and condensation process. |
This enables the synthesis of flexible, functional silicone films and coatings, avoiding the brittleness associated with highly cross-linked networks from tri-functional silanes.
The chloromethyl group provides a versatile reactive handle for post-synthesis functionalization of silsesquioxane structures. This compound can serve as a precursor for chlorinated silsesquioxanes, which are valuable platforms for further chemical modification. For instance, chloro-terminated SQs can undergo efficient and chemoselective nucleophilic substitution with thiols under mild conditions (room temperature, 2-4 hours) to yield thioether-functionalized SQs with isolated yields often ranging from 64% to 92%. This provides a direct and high-yield pathway to materials not easily accessible from other precursors like vinyl- or hydrosilyl-functionalized silanes, which require different catalysts and reaction conditions.
| Evidence Dimension | Isolated Yield of Functionalized Silsesquioxane |
| Target Compound Data | Enables synthesis of chloro-functionalized SQs, which can be converted to thioether-SQs in 64-92% isolated yield. |
| Comparator Or Baseline | Alternative functionalization routes (e.g., thiol-ene on vinyl-SQs, hydrosilylation) have their own specific yield ranges and catalyst requirements. |
| Quantified Difference | Provides a high-yield (up to 92%) route for a specific class of thioether-functionalized materials. |
| Conditions | Nucleophilic substitution of chloro-SQ with various thiols using Cs2CO3 and TBAI in DMF at room temperature. |
For researchers developing advanced hybrid materials, this compound provides a reliable and high-yield entry point to a versatile class of thioether-functionalized silsesquioxanes.
In the synthesis of specialty aerogels, the choice of precursor halide is critical to the final material integrity. Studies comparing alkyl-alkoxysilanes with alkyl-chlorosilanes as co-precursors for silica aerogels have shown a distinct processing advantage for the alkoxy versions. The use of alkyl-chlorosilanes as the modifying agent resulted in cracked aerogels with higher density and lower optical transmission. In contrast, using an alkyl-alkoxysilane like Chloromethylmethyldiethoxysilane allows for a more controlled reaction that yields monolithic, less shrunken, and more transparent aerogels.
| Evidence Dimension | Final Aerogel Integrity |
| Target Compound Data | As an alkyl-alkoxysilane, it contributes to the formation of monolithic aerogels. |
| Comparator Or Baseline | Alkyl-chlorosilane precursors resulted in cracked aerogels. |
| Quantified Difference | Qualitative difference between monolithic (intact) and cracked final products. |
| Conditions | Supercritical drying of silica alcogels prepared with TMOS and the respective organosilane modifier. |
This makes it the appropriate choice over chlorosilane analogs for producing intact, high-quality functionalized silica aerogels.
Leveraging its difunctional nature, this silane is a key monomer for producing chloromethyl-functionalized linear polysiloxanes. The controlled condensation avoids the rapid gelation seen with tri-alkoxy silanes, allowing for the creation of well-defined polymers. The resulting chloromethyl groups along the polymer backbone serve as reactive sites for subsequent grafting or cross-linking reactions.
The compound can be used to graft a short, reactive chloromethyl-methyl-silyl group onto a silica support. This functionalized surface can then be further modified via the chloromethyl group to introduce a wide variety of specific functionalities for creating custom HPLC stationary phases. The difunctional nature allows for controlled surface coverage compared to more reactive trichlorosilanes or trialkoxysilanes.
As an alkyl-alkoxysilane co-precursor in sol-gel synthesis, this compound enables the formation of chloromethyl-functionalized aerogels while maintaining structural integrity. Unlike alkyl-chlorosilane alternatives that can cause cracking, this precursor is ideal for producing monolithic aerogels suitable for applications requiring both high surface area and specific chemical reactivity.
Flammable;Corrosive;Irritant